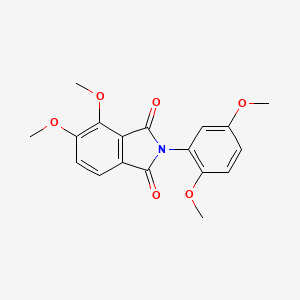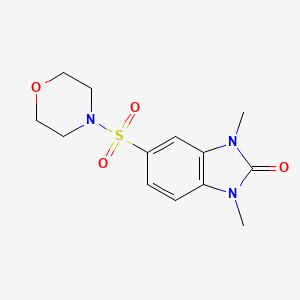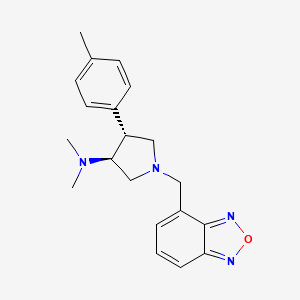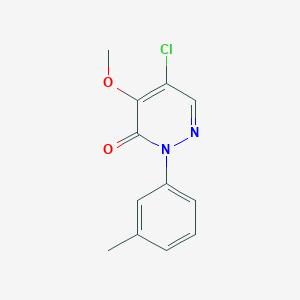
2-(2,5-dimethoxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dimethoxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H17NO6 and its molecular weight is 343.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.10558726 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Related compounds such as 2c-b, a synthetic psychedelic drug of the 2c family, have been found to interact with the 5-hydroxytryptamine receptor 2c (5-ht2c) and 5-hydroxytryptamine receptor 2a (5-ht2a) in humans .
Mode of Action
Similar compounds like 2c-b act as partial agonists at the 5-ht2c and 5-ht2a receptors . This means they bind to these receptors and activate them, but not to their full capacity. This receptor activation can lead to various physiological and psychological effects.
Biochemical Pathways
The activation of 5-ht2a and 5-ht2c receptors by similar compounds can influence various downstream signaling pathways, including those involved in mood regulation, perception, and cognition .
Pharmacokinetics
Related compounds like 2c-b have an onset of action of 20–40 minutes when taken orally, an elimination half-life of 248 ± 320 hours, and a duration of action of 4–12 hours depending on the route of administration .
Result of Action
The activation of 5-ht2a and 5-ht2c receptors by similar compounds can lead to changes in mood, perception, and cognition .
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-4,5-dimethoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-22-10-5-7-13(23-2)12(9-10)19-17(20)11-6-8-14(24-3)16(25-4)15(11)18(19)21/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHONHXJSQFLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5663946.png)

![N'-[(3S*,4R*)-1-(4-chloro-2-methylbenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5663958.png)
![2-[(1S,5R)-3-(1H-imidazole-2-carbonyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]-N,N-dimethylacetamide](/img/structure/B5663963.png)
![4-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5663973.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5663974.png)
![1-CYCLOHEPTYL-4-METHYL-1H,2H,3H,6H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,6-DIONE](/img/structure/B5663984.png)

![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5663996.png)
![4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5663998.png)
![N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-4-propan-2-yl-1,3-thiazole-2-carboxamide](/img/structure/B5664004.png)
![2,2-dimethyl-N-{[(3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5664021.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]sulfonyl}morpholine](/img/structure/B5664035.png)
